molecular formula C6H11NO4 B1610125 2,2-Dimethyl-5-nitro-1,3-dioxane CAS No. 4064-87-3

2,2-Dimethyl-5-nitro-1,3-dioxane

Cat. No.: B1610125
CAS No.: 4064-87-3
M. Wt: 161.16 g/mol
InChI Key: BLHMJKUCBVSLQC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C6H11NO4 It is a nitro-substituted dioxane derivative, characterized by the presence of two methyl groups and a nitro group attached to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-nitro-1,3-dioxane typically involves the nitration of 2,2-dimethyl-1,3-dioxane. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane with a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the dioxane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-nitro-1,3-dioxane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both methyl and nitro groups on the dioxane ring makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-5-nitro-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-6(2)10-3-5(4-11-6)7(8)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHMJKUCBVSLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446729
Record name 2,2-dimethyl-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4064-87-3
Record name 2,2-dimethyl-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250 ml round bottom flask equipped with a stir bar, thermometer and reflux condensor topped with a nitrogen inlet was added 5.73 g (0.03 mole) of 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane and 70 ml 10% sodium hydroxide which was heated to 60° C. for one hour. The solution was cooled to 5° C. and at this temperature acidified to pH 5 with concentrated acetic acid. The precipitated solid was filtered off and dried to give 5.2 g (92%) of 2,2-dimethyl-5-nitro-1,3-dioxane m.p. 60°-61° C. 1H NMR in CD3OD also confirmed the structure.
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Synthesis routes and methods II

Procedure details

Into a 250 ml round bottom flask equipped with a stir bar, thermometer and reflux condenser topped with a nitrogen inlet was added 5.73 (0.03) mole) of 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane and 70 ml 10% sodium hydroxide which was heated to 60° C. for one hour. The solution was cooled to 5° C. and at this temperature acidified to pH 5 with concentrated acetic acid. The precipitated solid was filtered off and dried to give 5.2 g (92%) of 2,2-dimethyl-5-nitro-1,3-dioxane m.p. 60°-61° C. 1H NMR in CD3OD also confirmed the structure.
[Compound]
Name
( 0.03 )
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-5-nitro-1,3-dioxane
Reactant of Route 2
2,2-Dimethyl-5-nitro-1,3-dioxane
Reactant of Route 3
2,2-Dimethyl-5-nitro-1,3-dioxane
Reactant of Route 4
2,2-Dimethyl-5-nitro-1,3-dioxane
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-5-nitro-1,3-dioxane
Reactant of Route 6
2,2-Dimethyl-5-nitro-1,3-dioxane

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